Polmacoxib

Catalog No.
S548848
CAS No.
301692-76-2
M.F
C18H16FNO4S
M. Wt
361.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polmacoxib

CAS Number

301692-76-2

Product Name

Polmacoxib

IUPAC Name

4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide

Molecular Formula

C18H16FNO4S

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C18H16FNO4S/c1-18(2)17(21)15(12-4-3-5-13(19)10-12)16(24-18)11-6-8-14(9-7-11)25(20,22)23/h3-10H,1-2H3,(H2,20,22,23)

InChI Key

IJWPAFMIFNSIGD-UHFFFAOYSA-N

SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC=C3)F)C

Solubility

Soluble in DMSO, not in water

Synonyms

CG100649; CG-100649; CG 100649; polmacoxib

Canonical SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC=C3)F)C

Description

The exact mass of the compound Polmacoxib is 361.07841 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Polmacoxib, also known by its trade name Acelex and developed as CG100649, is a novel nonsteroidal anti-inflammatory drug (NSAID) primarily used for the treatment of osteoarthritis. It was approved for use in South Korea in February 2015. The compound exhibits dual inhibitory activity against cyclooxygenase-2 (COX-2) and carbonic anhydrase enzymes, which are pivotal in mediating inflammatory processes and pain responses in the body .

The chemical structure of Polmacoxib is characterized by its formula C18H16FNO4SC_{18}H_{16}FNO_{4}S and a molar mass of 361.39 g/mol . Its mechanism of action involves the inhibition of COX-2, which reduces the synthesis of pro-inflammatory prostaglandins, and the inhibition of carbonic anhydrase, contributing to its analgesic effects .

Polmacoxib's mechanism of action is centered on its dual inhibition of COX-2 and CA enzymes. COX-2 plays a crucial role in inflammatory processes by producing prostaglandins, which contribute to pain and inflammation []. By inhibiting COX-2, Polmacoxib reduces prostaglandin production, leading to pain relief and reduced inflammation in osteoarthritic joints [].

Carbonic anhydrase (CA) is another enzyme involved in inflammation. It regulates acid-base balance within tissues and may contribute to the pathogenesis of osteoarthritis []. Inhibiting CA with Polmacoxib might offer additional benefits in managing inflammation and joint damage [, ].

While the exact details of the interaction between Polmacoxib and these enzymes require further investigation, the dual inhibition mechanism is believed to be responsible for the drug's therapeutic effects [].

Clinical trials suggest that Polmacoxib is relatively well tolerated at a dose of 2mg daily []. However, gastrointestinal and general side effects were reported more frequently with Polmacoxib compared to placebo []. Further research is needed to determine the long-term safety profile and potential drug interactions of Polmacoxib [].

  • Inhibition of Cyclooxygenase: Polmacoxib inhibits COX-2, which catalyzes the conversion of arachidonic acid into prostaglandins. This process includes the formation of hydroperoxy endoperoxide prostaglandin G2 (PGG2) and subsequently prostaglandin H2 (PGH2), which are precursors to various inflammatory mediators .
  • Carbonic Anhydrase Inhibition: The compound also inhibits carbonic anhydrases I and II, which play roles in bicarbonate production and pH regulation in tissues. This inhibition can lead to altered bicarbonate levels and may affect pain signaling pathways .
  • Dual Action: The simultaneous inhibition of COX-2 and carbonic anhydrase distinguishes Polmacoxib from traditional NSAIDs that primarily target COX enzymes alone .

Polmacoxib exhibits significant biological activity through its dual inhibition mechanism:

  • Anti-inflammatory Effects: By inhibiting COX-2, Polmacoxib reduces the production of inflammatory prostaglandins, leading to decreased inflammation and pain associated with conditions like osteoarthritis .
  • Analgesic Properties: The inhibition of carbonic anhydrase contributes to its analgesic effects by modulating pain pathways, potentially offering a broader therapeutic profile compared to standard NSAIDs .

Clinical studies have shown that Polmacoxib influences urinary prostaglandin metabolites similarly to celecoxib, indicating comparable efficacy in managing inflammation and pain while potentially sharing similar cardiovascular risk profiles .

The synthesis of Polmacoxib has been explored through various methods:

  • Traditional Methods: Early synthesis routes involved complex procedures including iodination and Suzuki coupling, often using chlorine gas, which posed environmental risks and increased production costs due to specialized equipment requirements .
  • Improved Synthesis: Recent advancements focus on safer methods that do not require chlorine gas. For instance, one method involves reacting a sulfinate compound with hydroxylamine-O-sulfonic acid (HOSA), offering a more economical and less hazardous approach to producing high-purity Polmacoxib .

Polmacoxib is primarily indicated for:

  • Osteoarthritis Treatment: It is utilized as an effective option for managing pain and inflammation associated with osteoarthritis .
  • Potential Use in Other Inflammatory Conditions: Given its dual action, there is potential for Polmacoxib to be investigated for other inflammatory disorders beyond osteoarthritis.

Polmacoxib has been studied for its interactions with other drugs:

  • Drug Interactions: Co-administration with desmopressin may increase the risk or severity of hypertension and hyponatremia .
  • Comparative Studies: Studies comparing Polmacoxib with other NSAIDs like celecoxib have shown it may have similar effects on urinary metabolites but could differ in safety profiles regarding cardiovascular risks .

Several compounds exhibit similar properties to Polmacoxib:

Compound NameMechanismUnique Feature
CelecoxibSelective COX-2 inhibitorWell-established safety profile
EtoricoxibSelective COX-2 inhibitorLonger half-life
ValdecoxibSelective COX-2 inhibitorDual action on COX-1/COX-2
RofecoxibSelective COX-2 inhibitorWithdrawn due to cardiovascular risks
MeloxicamPreferential COX-2 inhibitorLower gastrointestinal side effects

Polmacoxib's uniqueness lies in its dual inhibition mechanism targeting both COX-2 and carbonic anhydrase, providing a broader therapeutic approach compared to traditional NSAIDs that predominantly focus on COX inhibition alone . This dual action may enhance its efficacy while potentially mitigating some side effects associated with conventional NSAIDs.

Synthetic Routes and Methodologies

The synthesis of polmacoxib has been approached through several distinct methodologies, each with specific advantages and limitations. These approaches have been developed to address manufacturing challenges, environmental concerns, and economic considerations in pharmaceutical production [1] [2] [3].

Propargyl Alcohol Method

The propargyl alcohol method represents one of the earliest reported synthetic approaches to polmacoxib, documented in Korean Patent No. 10-0495389 [1] [3]. This methodology employs propargyl alcohol as the starting material and involves a multi-step synthetic sequence.

The synthesis begins with the subjection of commercial propargyl alcohol to n-butyllithium at cryogenic temperatures, followed by quenching with commercial benzaldehyde. This reaction results in the formation of benzyl alcohol in 81% yield [3]. The alcohol intermediate can be oxidized through three different methods, with manganese dioxide in methylene chloride proving most suitable for scale-up operations, furnishing the corresponding ketone in 80% yield [3].

A critical cyclization reaction secures the key furanone residue through an interesting mechanism. Mechanistically, subjection of the ynone to dimethylamine likely results in conjugate addition followed by tautomerization of the resulting allenol to the corresponding ketone [3]. The resulting ketone then undergoes intramolecular nucleophilic attack by the pendant tertiary alcohol, followed by water elimination through iminium-mediated lone pair assistance and subsequent hydrolysis to deliver the desired furanone structure [3].

The synthesis continues with oxidation using meta-chloroperbenzoic acid to convert the sulfide to the corresponding sulfoxide [3]. Subsequently, iodination of the furanone using bis(trifluoroacetoxy)iodobenzene, followed by a three-step sequence to convert the methylsulfoxide to the corresponding primary sulfonamide, occurs in 41% overall yield from the four-step sequence [3]. Finally, Suzuki installation of the fluorobenzene completes the synthesis of polmacoxib [3].

Despite its established methodology, this approach faces significant economic limitations due to the requirement for iodination and Suzuki coupling reactions, making it less suitable for large-scale manufacturing [1].

Sulfinate Compound Reaction Pathway

The sulfinate compound reaction pathway, described in Korean Patent No. 10-2015-0060579, represents an alternative synthetic approach that involves direct reaction of sulfinate compounds with aromatic systems [1]. This method builds upon established sulfonamide chemistry to construct the polmacoxib framework.

While this approach can provide good yields for certain intermediates, it suffers from a significant drawback: the requirement for chlorine gas generation during the synthesis process [1]. The chlorination reaction is performed using substances that generate chlorine, presenting both environmental and safety concerns for manufacturing operations [1].

The need for chlorine gas necessitates specialized equipment, including dedicated reactors designed for safe handling of chlorine gas [1]. Additionally, there is always the risk of gas leakage, which complicates the manufacturing process and reduces overall productivity [1]. These factors contribute to increased costs and operational complexity, making this method less attractive for commercial production.

Hydroxylamine-O-Sulfonic Acid (HOSA) Method

The hydroxylamine-O-sulfonic acid method, detailed in Korean Patent No. 10-2019-0008675, represents a significant advancement in polmacoxib synthesis by eliminating the need for chlorine gas [1] [2]. This environmentally friendly approach addresses the major limitations of previous synthetic methods.

In this method, the sulfinate compound reacts directly with hydroxylamine-O-sulfonic acid to form polmacoxib without generating chlorine gas [1]. The reaction solvents consist of a mixture of organic solvents and water, selected from methanol, ethanol, isopropanol, butanol, dimethyl sulfoxide, and their mixtures [1].

Hydroxylamine-O-sulfonic acid serves as a versatile reagent for the introduction of amine groups and has been extensively used in organic synthesis [4]. The compound exists as a zwitterion in the solid state, similar to sulfamic acid, and reacts under basic conditions as an electrophile and under neutral or acidic conditions as a nucleophile [4].

The elimination of chlorine gas from the manufacturing process provides several advantages: reduced equipment costs, improved safety profile, simplified manufacturing procedures, and enhanced environmental compliance [1]. However, as a newer methodology, limited data exists regarding large-scale implementation and optimization parameters.

Process Optimization Strategies

Process optimization for polmacoxib synthesis requires careful consideration of multiple parameters to achieve optimal yield, purity, and economic viability [5] [6] [7]. The complexity of the synthetic routes necessitates systematic approaches to identify and control critical process parameters.

Temperature control emerges as a crucial factor, particularly for the propargyl alcohol method, which requires cryogenic temperatures for optimal selectivity and yield [3]. The low-temperature conditions are essential for controlling the regioselectivity of the alkyllithium addition and preventing side reactions that could compromise product quality.

Reaction time optimization is critical for achieving complete conversion while minimizing degradation reactions [7]. Extended reaction times may be necessary for certain steps, but must be balanced against the potential for increased impurity formation. Kinetic studies help establish optimal reaction windows that maximize desired product formation while minimizing unwanted by-products.

Solvent selection significantly impacts both reaction efficiency and downstream processing requirements [1] [6]. The choice of organic solvents such as methanol, ethanol, dimethyl sulfoxide, and dimethyl formamide affects solubility profiles, reaction rates, and purification strategies. The HOSA method utilizes mixed solvent systems combining organic solvents with water to optimize reaction conditions while maintaining environmental acceptability.

Catalyst loading and selection require careful optimization to balance reaction efficiency with economic considerations [8]. For reactions involving palladium-catalyzed coupling steps, catalyst loading must be sufficient to drive the reaction to completion while minimizing catalyst costs. Recovery and recycling of precious metal catalysts become important considerations for large-scale operations.

Purification strategies play a critical role in achieving the required product purity specifications [6] [9]. High-performance thin layer chromatography and reverse-phase high-performance liquid chromatography methods have been developed and validated for polmacoxib analysis, providing tools for process monitoring and quality control [6] [9].

Process analytical technology implementation enables real-time monitoring of critical quality attributes during synthesis [10]. Advanced analytical techniques, including liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy, provide insights into reaction progress and impurity formation, allowing for timely process adjustments.

Green Chemistry Approaches

The development of environmentally sustainable synthetic approaches for polmacoxib aligns with the principles of green chemistry, emphasizing waste prevention, safer chemical processes, and renewable feedstock utilization [11] [12].

The hydroxylamine-O-sulfonic acid method represents a significant step toward greener synthesis by eliminating chlorine gas requirements [1]. This approach addresses the green chemistry principle of preventing waste by avoiding the generation of hazardous chlorine gas and reducing the need for specialized containment equipment.

Solvent selection follows green chemistry guidelines by incorporating water as a co-solvent and utilizing less hazardous organic solvents [11]. The mixed solvent systems employed in the HOSA method reduce reliance on environmentally problematic solvents while maintaining reaction efficiency.

Atom economy considerations favor synthetic routes that incorporate the maximum number of atoms from starting materials into the final product [11]. The direct reaction of sulfinate compounds with HOSA demonstrates improved atom economy compared to multi-step coupling approaches that generate significant waste streams.

Energy efficiency improvements through reaction condition optimization reduce the environmental footprint of polmacoxib manufacturing [11]. Lower temperature operations and reduced reaction times contribute to decreased energy consumption while maintaining product quality.

The elimination of heavy metal catalysts, where possible, reduces environmental impact and simplifies waste disposal requirements [11]. However, the performance benefits of palladium-catalyzed coupling reactions often justify their continued use with appropriate recovery and recycling protocols.

Green analytical methods, including the development of environmentally friendly chromatographic procedures, support sustainable manufacturing practices [6]. High-performance thin layer chromatography methods require smaller solvent volumes compared to conventional liquid chromatographic techniques, reducing waste generation during quality control operations.

Quality Control Parameters

Comprehensive quality control systems ensure consistent polmacoxib product quality throughout the manufacturing process [6] [7] [13] [14]. Multiple analytical parameters require monitoring to meet regulatory requirements and ensure patient safety.

Content analysis represents the primary quality control parameter, with reverse-phase high-performance liquid chromatography employing photodiode array detection providing the standard analytical method [6] [15] [16]. Specifications typically require 98.0-102.0% of labeled content, with validation parameters including linearity ranges of 80-120 parts per million and correlation coefficients exceeding 0.999 [6] [15].

Related substances monitoring identifies and quantifies process-related and degradation impurities [13] [14]. High-performance liquid chromatography methods with gradient elution separate polmacoxib from known impurities, including methyl impurity and sodium benzenesulfinate impurity [13]. Individual impurity limits typically specify maximum levels of 0.15%, with total impurities not exceeding 0.5% [13].

Residual solvent analysis ensures compliance with International Council for Harmonisation guidelines for pharmaceutical excipients [17]. Gas chromatographic methods quantify residual levels of solvents used during synthesis, including methanol, ethanol, and dimethyl sulfoxide, with limits established based on permitted daily exposure calculations.

Heavy metals testing addresses potential contamination from catalysts and reagents used during synthesis [17]. Inductively coupled plasma mass spectrometry and atomic absorption spectroscopy provide sensitive detection methods for metallic contaminants, with specifications aligned with pharmacopeial requirements.

Microbiological quality testing ensures the absence of objectionable microorganisms in the final product [7]. Standard United States Pharmacopeia microbial tests assess total aerobic microbial count, total combined yeasts and molds count, and absence of specified microorganisms.

Particle size distribution analysis supports formulation development and ensures consistent dissolution performance [7]. Laser diffraction techniques provide detailed particle size characterization, enabling control of distribution parameters that affect bioavailability and manufacturing processability.

Dissolution profile studies assess the release characteristics of polmacoxib from solid dosage forms [18] [19]. United States Pharmacopeia dissolution apparatus methods evaluate dissolution performance under standardized conditions, with typical specifications requiring 80% dissolution within 30 minutes [15].

Stability studies conducted according to International Council for Harmonisation protocols assess product degradation under various environmental conditions [14]. Long-term studies at 25°C and 60% relative humidity, along with accelerated studies at 40°C and 75% relative humidity, provide data supporting shelf-life assignments and storage condition recommendations.

Force degradation studies identify potential degradation pathways and degradation products [14]. Exposure to acidic, basic, oxidative, thermal, and photolytic conditions reveals degradation susceptibilities and supports analytical method development for impurity detection. Liquid chromatography-tandem mass spectrometry and nuclear magnetic resonance spectroscopy enable structural characterization of degradation products [14].

Process validation demonstrates consistent manufacturing performance across multiple batches [7]. Critical process parameters identified during development require monitoring and control within established ranges to ensure reproducible product quality. Validation studies encompass installation qualification, operational qualification, and performance qualification phases.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

361.07840733 g/mol

Monoisotopic Mass

361.07840733 g/mol

Heavy Atom Count

25

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IJ34D6YPAO

ATC Code

M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AH - Coxibs
M01AH07 - Polmacoxi

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS2 (COX2) [HSA:5743] [KO:K11987]

Other CAS

301692-76-2

Wikipedia

Polmacoxib

Dates

Last modified: 08-15-2023
1: Kim SH, Margalit O, Katoh H, Wang D, Wu H, Xia D, Holla VR, Yang P, DuBois RN. CG100649, a novel COX-2 inhibitor, inhibits colorectal adenoma and carcinoma growth in mouse models. Invest New Drugs. 2014 Aug 3. [Epub ahead of print] PubMed PMID: 25085205.
2: Youn Choi H, Jin SJ, Jung JA, Kim UJ, Ko YJ, Noh YH, Bae KS, Lim HS. Effects of ketoconazole on the pharmacokinetic properties of CG100649, a novel NSAID: a randomized, open-label crossover study in healthy Korean male volunteers. Clin Ther. 2014 Jan 1;36(1):115-25. doi: 10.1016/j.clinthera.2013.12.004. PubMed PMID: 24417786.
3: Skarke C, Alamuddin N, Lawson JA, Cen L, Propert KJ, Fitzgerald GA. Comparative impact on prostanoid biosynthesis of celecoxib and the novel nonsteroidal anti-inflammatory drug CG100649. Clin Pharmacol Ther. 2012 Jun;91(6):986-93. doi: 10.1038/clpt.2012.3. Epub 2012 Jan 25. PubMed PMID: 22278334; PubMed Central PMCID: PMC3740579.

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